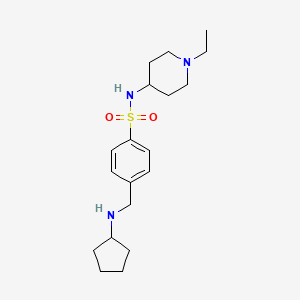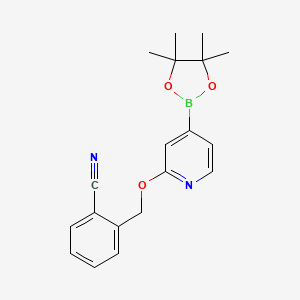
2-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile: is a complex organic compound that features a dioxaborolane group, a pyridine ring, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile typically involves multiple steps:
Formation of the Dioxaborolane Group: This step involves the reaction of a boronic acid derivative with pinacol to form the dioxaborolane group. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like tetrahydrofuran (THF).
Coupling with Pyridine: The dioxaborolane derivative is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is typically performed in the presence of a palladium catalyst, a base like potassium carbonate, and a solvent such as ethanol or water.
Attachment of the Benzonitrile Group: The final step involves the reaction of the pyridine-dioxaborolane intermediate with a benzonitrile derivative. This can be achieved through a nucleophilic substitution reaction, where the benzonitrile acts as a nucleophile and displaces a leaving group on the pyridine-dioxaborolane intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxaborolane group, leading to the formation of boronic acids or borate esters.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile or pyridine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Amines or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile is used as a building block for the construction of more complex molecules. Its unique structure allows for versatile functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s ability to interact with biological molecules makes it a potential candidate for drug discovery and development. It can be used to design inhibitors or modulators of specific enzymes or receptors, contributing to the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Its structural features may allow it to interact with biological targets in a specific manner, leading to the development of drugs for various diseases.
Industry
In the materials science industry, the compound can be used to create advanced materials with specific properties. For example, it can be incorporated into polymers or coatings to enhance their performance in terms of stability, conductivity, or reactivity.
Mechanism of Action
The mechanism of action of 2-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile depends on its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with diols or other nucleophiles, making it useful in enzyme inhibition or receptor modulation. The pyridine and benzonitrile groups can interact with aromatic or polar regions of biological molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound features a similar dioxaborolane group but with an aniline moiety instead of a pyridine and benzonitrile.
Phenylboronic Acid Pinacol Ester: This compound has a dioxaborolane group attached to a phenyl ring, lacking the pyridine and benzonitrile groups.
Uniqueness
The uniqueness of 2-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile lies in its combination of functional groups. The presence of the dioxaborolane, pyridine, and benzonitrile groups allows for diverse chemical reactivity and biological interactions, making it a versatile compound for various applications.
Properties
CAS No. |
1346708-12-0 |
|---|---|
Molecular Formula |
C19H21BN2O3 |
Molecular Weight |
336.2 g/mol |
IUPAC Name |
2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxymethyl]benzonitrile |
InChI |
InChI=1S/C19H21BN2O3/c1-18(2)19(3,4)25-20(24-18)16-9-10-22-17(11-16)23-13-15-8-6-5-7-14(15)12-21/h5-11H,13H2,1-4H3 |
InChI Key |
XNYVJGGBVHODRQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC3=CC=CC=C3C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




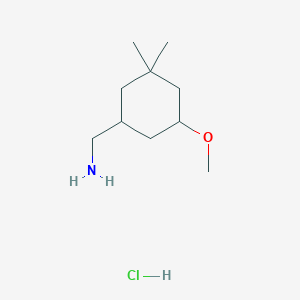
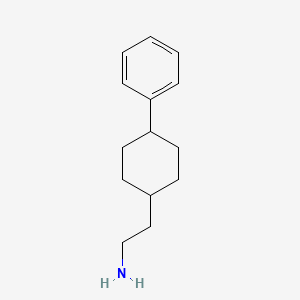
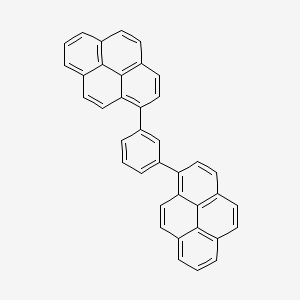
![1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15242662.png)
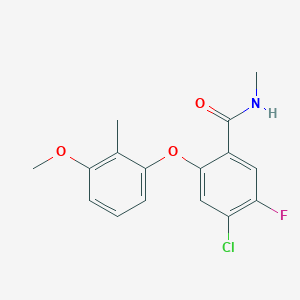
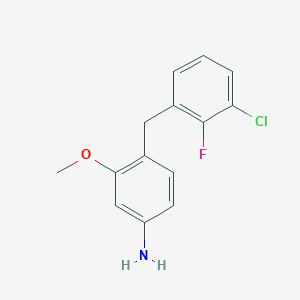
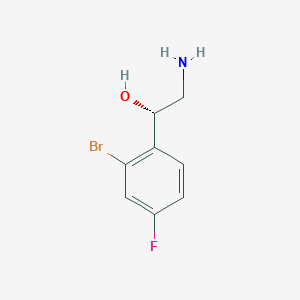
![3,4-Dihydro-1H-pyrimido[1,6-a]pyrimidine-6,8(2H,7H)-dione](/img/structure/B15242697.png)
![Ethyl 2-(methylthio)-5-oxo-8-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15242706.png)
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N,3-dimethylbutanamide](/img/structure/B15242725.png)
